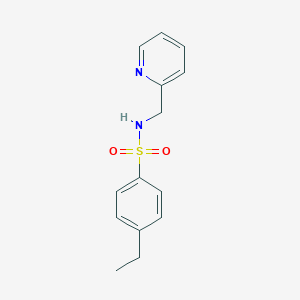![molecular formula C14H21NO5S B345258 4-[(2,5-ジメトキシフェニル)スルホニル]-2,6-ジメチルモルホリン CAS No. 438228-86-5](/img/structure/B345258.png)
4-[(2,5-ジメトキシフェニル)スルホニル]-2,6-ジメチルモルホリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C14H21NO5S It is known for its unique structure, which includes a morpholine ring substituted with a 2,5-dimethoxyphenylsulfonyl group and two methyl groups at the 2 and 6 positions
科学的研究の応用
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted morpholine derivatives.
作用機序
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 4-[(2-Methyl-5-nitrophenyl)sulfonyl]morpholine
- 4-[(2-Hydroxyethyl)morpholine
- 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
Uniqueness
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is unique due to the presence of the 2,5-dimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVLDXJBUJZSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
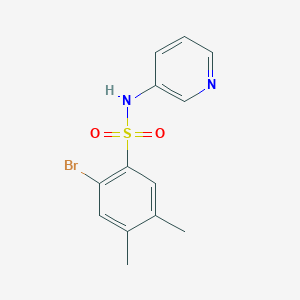
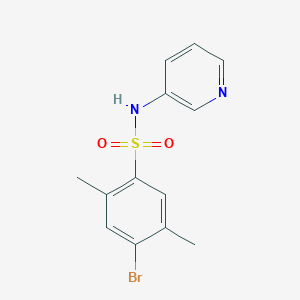
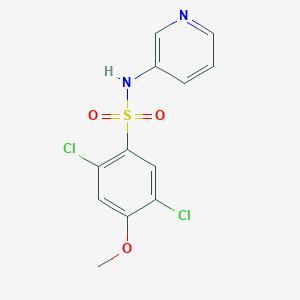
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)


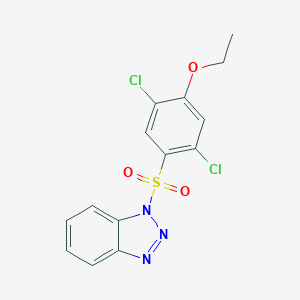

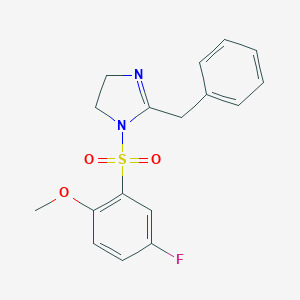
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)
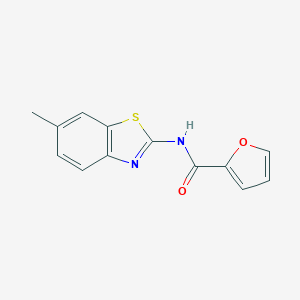
![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)
